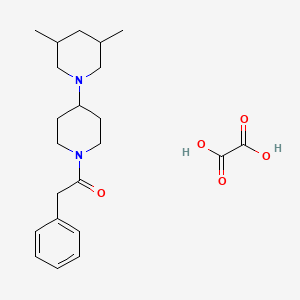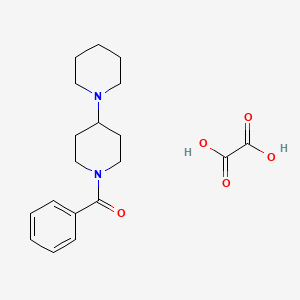
3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate
Descripción general
Descripción
3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate, also known as DMAP or DMPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a derivative of piperidine and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate is not fully understood. However, it has been reported to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. These actions may contribute to the analgesic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, which may contribute to its analgesic and anticonvulsant effects. Additionally, this compound has been found to modulate the activity of various neurotransmitters, including glutamate and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate in lab experiments is its high purity. The synthesis method for this compound has been reported to yield a high purity product, which is important for scientific research studies. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have reported that this compound can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate. One area of research could focus on the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies could explore the potential use of this compound as a treatment for other disorders, such as depression and anxiety. Finally, studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
3,5-dimethyl-1'-(phenylacetyl)-1,4'-bipiperidine oxalate has been found to have potential applications in the field of pharmacology. It has been reported to exhibit analgesic and anticonvulsant effects in animal models. Additionally, this compound has been found to have potential as a treatment for drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.C2H2O4/c1-16-12-17(2)15-22(14-16)19-8-10-21(11-9-19)20(23)13-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,16-17,19H,8-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLJZVAOCQTHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B3967697.png)

![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)
![5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967722.png)
![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amino}ethanol](/img/structure/B3967726.png)
![N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}-4-isobutoxybenzamide](/img/structure/B3967728.png)
![3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate](/img/structure/B3967736.png)
![2-(4-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3967739.png)
![1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967750.png)
![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)


![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)
